N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide
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Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with difluorine atoms and a pyrrolidinone moiety, making it a subject of interest in medicinal chemistry and material science.
Mechanism of Action
Target of Action
The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
The compound interacts with its target by inhibiting the calcium currents . This inhibition disrupts the normal flow of calcium ions through the Cav 1.2 channels, leading to changes in the cellular functions that depend on calcium signaling.
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes , suggesting that it may have good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its anticonvulsant properties. The compound has shown potent anticonvulsant activity in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . Additionally, it has proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide typically involves a multi-step process:
Formation of the Pyrrolidinone Intermediate: The initial step involves the preparation of 2,5-dioxopyrrolidin-1-yl, which can be synthesized through the reaction of succinic anhydride with ammonia or an amine under controlled conditions.
Ethoxylation: The pyrrolidinone intermediate is then reacted with ethylene oxide to introduce the ethoxy groups. This step requires careful control of temperature and pressure to ensure the desired substitution.
Coupling with Difluorobenzamide: The final step involves coupling the ethoxylated pyrrolidinone with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Oxidation and Reduction: The pyrrolidinone ring can be subjected to oxidation or reduction, altering its chemical properties.
Hydrolysis: The ester linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield 2,6-difluorobenzoic acid and the corresponding ethoxyethyl alcohol.
Scientific Research Applications
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Material Science: Its chemical properties can be exploited in the development of new materials with specific functionalities, such as polymers or coatings.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-benzamide: Lacks the difluorine substitution, which may affect its reactivity and biological activity.
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-fluorobenzamide: Contains a single fluorine atom, potentially altering its chemical properties and applications.
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,4-difluorobenzamide: Has a different fluorine substitution pattern, which can influence its reactivity and interactions.
Uniqueness
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of two fluorine atoms at the 2 and 6 positions of the benzamide ring can enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O4/c16-10-2-1-3-11(17)14(10)15(22)18-6-8-23-9-7-19-12(20)4-5-13(19)21/h1-3H,4-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYVTXBPMNGZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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